molecular formula C8H11NO2 B12863187 (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine

(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine

Cat. No.: B12863187
M. Wt: 153.18 g/mol
InChI Key: NICPOUGTERUKHR-VQHVLOKHSA-N
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Description

(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.

  • Step 1: Preparation of 4-(furan-2-yl)butanal

      Reagents: Furan, butanal, catalyst (e.g., Lewis acid)

      Conditions: Reflux in an appropriate solvent (e.g., toluene)

  • Step 2: Condensation with Hydroxylamine

      Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride

      Conditions: Mild acidic or basic conditions, typically at room temperature

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

      Conditions: Typically carried out in an organic solvent at controlled temperatures

  • Reduction: : The imine group can be reduced to form the corresponding amine.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Usually performed in an inert atmosphere to prevent oxidation

  • Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.

      Reagents: Electrophiles such as halogens or nitro groups

      Conditions: Often requires a catalyst and controlled temperature

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids, transition metal catalysts

Major Products

    Oxidation: Oxidized furan

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+

InChI Key

NICPOUGTERUKHR-VQHVLOKHSA-N

Isomeric SMILES

C/C(=N\O)/CCC1=CC=CO1

Canonical SMILES

CC(=NO)CCC1=CC=CO1

Origin of Product

United States

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